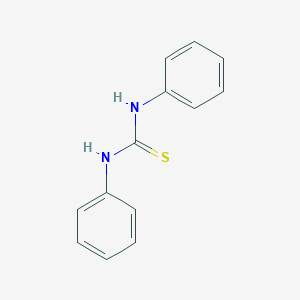

Thiocarbanilide

説明

Historical Context and Evolution of Research Perspectives

The history of thiocarbanilide is intrinsically linked to the rise of the rubber industry. Its most significant early contribution was the discovery in 1905 by chemist George Oenslager at BF Goodrich, who identified it as a potent organic accelerator for the sulfur vulcanization of rubber. wikipedia.org This breakthrough was a pivotal moment for the industry, offering a solution that dramatically shortened the time required to cure rubber, reduced energy consumption, and improved the consistency and quality of the final product. wikipedia.org The introduction of organic accelerators like this compound was considered an advance nearly as fundamental as Charles Goodyear's discovery of vulcanization itself.

For several years, this compound was the preeminent accelerator, succeeding the more toxic aniline. chemicalbook.combritannica.com Research during this period was consequently focused on its synthesis, often through methods designed to remove the hydrogen sulfide byproduct to improve reaction efficiency, and its application in rubber formulations. google.com Around 1925, its dominance waned as it was largely displaced by the more effective mercaptobenzothiazole (MBT). chemicalbook.combritannica.com This shift marked a turning point in the research perspective on this compound, moving it away from a bulk industrial commodity towards a subject of more specialized academic and research-oriented inquiry.

Significance in Contemporary Chemical Science

In modern chemical research, this compound is valued for its structural features and reactivity, making it a versatile building block and functional molecule in several domains. Its contemporary significance is multifaceted, extending into materials science, coordination chemistry, and organic synthesis.

Chemical Intermediate and Precursor: this compound serves as a key intermediate in the synthesis of other valuable chemical compounds. merriam-webster.com It can be readily converted to phenyl isothiocyanate, a vital reagent in the Edman degradation for peptide sequencing. wikipedia.org A 1938 patent highlighted the utility of its derivatives as intermediates for dyes and as components in the manufacture of synthetic resins. google.com

Coordination Chemistry: The presence of both sulfur and nitrogen atoms makes this compound an effective bidentate or monodentate ligand for a variety of transition metals, including manganese, silver, copper, and rhenium. primescholars.comharding.edu Research is actively exploring the synthesis and characterization of these organometallic complexes to develop new materials with tailored electronic, catalytic, or magnetic properties. primescholars.comharding.edu

Materials Science:

Polymer Science: Beyond its historical role in rubber, this compound is used as a heat stabilizer for polymers such as polyvinyl chloride (PVC) and polyvinylidene chloride (PVDC). wikipedia.orgchemicalbook.com Modern research includes its use in modifying the properties of thermoplastic elastomers.

Corrosion Inhibition: The compound and its derivatives have demonstrated efficacy as corrosion inhibitors for metals like mild steel in acidic environments. smolecule.comtandfonline.com The mechanism often involves the adsorption of the molecule onto the metal surface, forming a protective barrier. researchgate.net

Non-Linear Optics (NLO): this compound's significant dipole moment has drawn interest in the field of non-linear optics. It is used in the development of co-crystals that can generate new coherent wavelengths of light, an application crucial for laser technology. chemicalbook.comfishersci.cathermofisher.kr

Medicinal and Analytical Chemistry: The thiourea scaffold is present in numerous pharmacologically active molecules. Consequently, derivatives of this compound have been synthesized and investigated for a range of potential therapeutic uses, including antitubercular and antiviral activities. chemchart.com Its ability to chelate metal ions is also exploited in the development of ion-selective electrodes for analytical chemistry and in radiopharmaceutical imaging applications. chemicalbook.comcymitquimica.comchemicalbull.com

Research Objectives and Scope

Current research on this compound is driven by the goal of harnessing its unique chemical properties for specialized, high-value applications. The objectives are typically focused and strategic, moving well beyond its historical industrial use.

Synthesis of Novel Derivatives: A primary objective is the targeted synthesis of new this compound derivatives. Research aims to modify its core structure to create molecules with enhanced or novel properties, for instance, as improved corrosion inhibitors, precursors for advanced polymers, or as functional dyes. google.comprimescholars.com

Exploration of Coordination Chemistry: A significant area of research involves the synthesis and detailed characterization of new organometallic complexes. The scope of this work includes elucidating the coordination modes of the this compound ligand with different metal centers and investigating the resulting structures using techniques like IR spectroscopy, NMR, and X-ray diffraction. primescholars.comharding.edu The ultimate goal is to create functional materials for catalysis, chemical sensing, or molecular electronics. harding.edu

Investigation of Synergistic Effects: Researchers are exploring the use of this compound in combination with other chemical agents to achieve synergistic effects. A key example is its inclusion in inhibitor admixtures, where it works with other compounds to provide enhanced corrosion protection for metals in aggressive environments. tandfonline.comresearchgate.net

Structure-Property Relationship Studies: A fundamental aspect of the research scope is to establish clear relationships between the molecular structure of this compound derivatives and their functional properties. This includes computational and experimental studies to understand how structural modifications influence NLO response, biological activity, or surface adsorption characteristics. researchgate.netrsc.org

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | N,N'-Diphenylthiourea | wikipedia.org |

| Synonyms | 1,3-Diphenylthiourea, Sulfocarbanilide | wikipedia.org |

| CAS Number | 102-08-9 | wikipedia.org |

| Chemical Formula | C₁₃H₁₂N₂S | wikipedia.org |

| Molar Mass | 228.31 g/mol | sigmaaldrich.com |

| Appearance | White crystalline solid/powder | wikipedia.org |

| Melting Point | ~154 °C | sigmaaldrich.com |

| Density | ~1.3 g/cm³ | sigmaaldrich.com |

| Solubility | Insoluble in water; soluble in ethanol, ether | wikipedia.org |

Table 2: Summary of Research Applications for this compound

| Research Area | Application | Key Findings/Objectives | Reference(s) |

| Materials Science | Polymer Stabilizer | Acts as a heat stabilizer for PVC and PVDC. | wikipedia.orgchemicalbook.com |

| Corrosion Inhibitor | Forms a protective film on steel surfaces in acidic media. | smolecule.comtandfonline.comresearchgate.net | |

| Non-Linear Optics | Used to develop co-crystals for generating new light frequencies. | chemicalbook.comfishersci.cathermofisher.kr | |

| Organic Synthesis | Chemical Precursor | Serves as an intermediate for phenyl isothiocyanate and dye synthesis. | wikipedia.orggoogle.com |

| Coordination Chemistry | Ligand for Metals | Forms stable complexes with transition metals (Mn, Ag, Cu, Re). | primescholars.comharding.edu |

| Medicinal Chemistry | Pharmaceutical Scaffold | Derivatives studied for antitubercular and antiviral properties. | chemchart.com |

| Analytical Chemistry | Ion-Selective Electrodes | Used as an ionophore for detecting heavy metal ions like Mercury(II). | chemchart.com |

| Radiopharmaceuticals | Metal-chelated complexes used in imaging studies. | chemicalbook.comchemicalbull.com |

特性

IUPAC Name |

1,3-diphenylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2S/c16-13(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCSHMCFRCYZTRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2S | |

| Record name | THIOCARBANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21103 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4026139 | |

| Record name | Thiocarbanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Thiocarbanilide is a white to off-white powder. (NTP, 1992), Dry Powder, White to grey solid; [HSDB] White powder; [Alfa Aesar MSDS] | |

| Record name | THIOCARBANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21103 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiourea, N,N'-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-Diphenylthiourea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6369 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes (NTP, 1992), BP: DECOMP | |

| Record name | THIOCARBANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21103 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N'-DIPHENYLTHIOUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2758 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 0.1 mg/mL at 66 °F (NTP, 1992), ALMOST INSOL IN WATER; FREELY SOL IN ALC, ETHER, VERY SOL IN CHLOROFORM & OLIVE OIL | |

| Record name | THIOCARBANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21103 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N'-DIPHENYLTHIOUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2758 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.32 (NTP, 1992) - Denser than water; will sink, 1.32 | |

| Record name | THIOCARBANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21103 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N'-DIPHENYLTHIOUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2758 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000594 [mmHg] | |

| Record name | N,N'-Diphenylthiourea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6369 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

CRYSTALLINE LEAFLETS, GRAY POWDER, WHITE TO FAINT GRAY POWDER | |

CAS No. |

102-08-9 | |

| Record name | THIOCARBANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21103 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diphenylthiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Diphenylthiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiocarbanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28134 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiocarbanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=686 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiourea, N,N'-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiocarbanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-diphenyl-2-thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.732 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOCARBANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YCB5VR86Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N,N'-DIPHENYLTHIOUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2758 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

309 °F (NTP, 1992), 154 °C | |

| Record name | THIOCARBANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21103 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N'-DIPHENYLTHIOUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2758 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Coordination Chemistry of Thiocarbanilide Ligands

Complexation with Transition Metal Ions

Thiocarbanilide acts as a ligand, readily forming complexes with a range of transition metal ions. The nature of these complexes, including their structure and stability, is influenced by the metal ion, the solvent system, and the reaction conditions.

The structures of this compound-metal complexes are primarily elucidated using a combination of spectroscopic techniques and single-crystal X-ray diffraction analysis. Techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide initial evidence of complex formation and insights into the coordination environment.

For instance, organometallic complexes of manganese(II) chloride with substituted thiocarbanilides, such as 3,3'-dichlorothis compound and 3,3'-dimethylthis compound, have been synthesized and characterized. primescholars.com Spectroscopic data, including UV, IR, NMR, and mass spectra, confirmed the formation of these complexes. primescholars.com The stoichiometry of these reactions was determined to be 2:1, with two ligand molecules coordinating to one metal ion. primescholars.com Similarly, novel coordination complexes of silver(I) and manganese(II) with this compound have been prepared and analyzed using infrared spectroscopy and elemental analysis. harding.edu In the case of a silver(I) nitrate this compound complex, elemental analysis suggested a 1:1 metal-to-ligand ratio. harding.edu

Table 1: Spectroscopic and Analytical Data for Selected this compound-Metal Complexes

| Complex | Characterization Methods | Key Findings | Reference |

| 3:3'-Dichlorothis compound-Manganese(II) chloride | UV, IR, NMR, Mass Spectra | 2:1 stoichiometry (Ligand:Metal) | primescholars.com |

| 3:3'-Dimethylthis compound-Manganese(II) chloride | UV, IR | 2:1 stoichiometry (Ligand:Metal) | primescholars.com |

| Silver(I) nitrate-Thiocarbanilide | Elemental Analysis, IR | Suggested 1:1 metal-to-ligand ratio | harding.edu |

This compound possesses two potential donor sites: the sulfur atom of the thiocarbonyl group (C=S) and the nitrogen atoms of the amino groups. Spectroscopic evidence, particularly from IR studies, indicates that coordination predominantly occurs through the sulfur atom. This is observed as a shift in the C=S stretching frequency in the IR spectrum of the complex compared to the free ligand. primescholars.comresearchgate.net The coordination through the sulfur atom is favored as it is a borderline soft base, making it suitable for complexing with soft or borderline soft acids like silver(I) and manganese(II). harding.edu

The coordination number and the nature of the metal ion dictate the resulting coordination geometry. libretexts.orgwikipedia.org Common geometries for transition metal complexes include octahedral, tetrahedral, and square planar. libretexts.orgncert.nic.in For example, many Fe(II) complexes with thiourea ligands adopt an octahedral geometry. researchgate.net The specific geometry is a result of the metal ion's preference to achieve a stable electronic configuration and minimize steric hindrance between the ligands. hud.ac.uk

The formation of metal-thiocarbanilide complexes is an equilibrium process characterized by thermodynamic parameters such as the stability constant (also known as the formation constant), Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of formation. wikipedia.org These parameters quantify the strength and spontaneity of the metal-ligand interaction. nih.gov

While specific thermodynamic data for many this compound-metal complexes are not extensively documented in the cited literature, general principles of complex formation in solution apply. The stability constant (Kf) is a measure of the strength of the complex; a large Kf value indicates a strong and stable complex. dss.go.thnih.govmdpi.com The thermodynamic stability of these complexes can be influenced by factors such as the nature of the metal ion, the solvent, and the temperature. byu.eduresearchgate.net For example, studies on related charge-transfer complexes of thiocarbanilides with iodine have shown high equilibrium constants, indicating strong donor-acceptor interactions. researchgate.net The thermodynamic parameters can be determined experimentally using techniques like spectrophotometry and conductometric titrations, where changes in absorbance or conductivity upon complex formation are measured. nih.govrroij.com

Ligand Binding Modes and Coordination Geometries

Role of Substituents on Coordination Behavior

The presence of substituents on the phenyl rings of the this compound ligand can significantly influence its coordination behavior. Substituents can exert both electronic and steric effects, altering the electron density on the donor atoms and affecting the stability and structure of the resulting metal complexes. tandfonline.com

Electronic effects arise from the electron-donating or electron-withdrawing nature of the substituent groups. For instance, electron-donating groups can increase the electron density on the sulfur and nitrogen atoms, potentially leading to stronger coordination with the metal ion. Conversely, electron-withdrawing groups may decrease the donor ability of the ligand. A study on the formation of thiocarbanilides themselves showed that the presence of bromine atoms as substituents can completely prevent the reaction, highlighting a strong electronic influence. uni.edu

Steric hindrance is another critical factor. Bulky substituents near the coordination sites can impede the approach of the metal ion, potentially leading to the formation of less stable complexes or complexes with different geometries. Research on the formation of substituted thiocarbanilides indicated that substituents in the ortho and meta positions can hinder the reaction. uni.edu In the synthesis of manganese(II) complexes with substituted thiocarbanilides, it was observed that a chlorine substituent in the meta-position and a methyl group also in the meta-position resulted in comparable percentage yields, suggesting a complex interplay of both steric and electronic factors. primescholars.com

Exploration of Polymeric Coordination Compounds

This compound and its derivatives can act as bridging ligands, linking multiple metal centers to form coordination polymers. harding.edursc.org These are extended structures with repeating metal-ligand units, which can form one-, two-, or three-dimensional networks. mdpi.com The formation of such polymers is of interest due to their potential applications in areas like catalysis, electronics, and materials science. harding.edu

The synthesis of silver(I) and manganese(II) complexes with this compound has been explored with the goal of creating novel coordination polymers. harding.edu The ability of the ligand to bridge metal ions, often through the sulfur atom, is key to the formation of these polymeric structures. The resulting structure and dimensionality of the coordination polymer depend on the coordination preferences of the metal ion, the geometry of the ligand, and the reaction conditions. For example, polynuclear complexes of Cu(I) and Ag(I) with a substituted thiourea have been shown to form various structures, including a tri-nuclear cluster and a binuclear complex with a four-membered Ag-S-Ag-S ring. mdpi.com

Mechanistic Investigations of Thiocarbanilide in Corrosion Inhibition

Adsorption Mechanisms on Metal Surfaces

The primary step in the corrosion inhibition process by thiocarbanilide is its adsorption onto the metal surface, forming a protective barrier. This adsorption can occur through physical and chemical interactions, with chemisorption playing a particularly crucial role.

Chemisorption Phenomena of this compound

Chemisorption involves the formation of chemical bonds between the this compound molecules and the metal surface. wikipedia.org This process is characterized by the sharing or transfer of electrons between the inhibitor and the metal's valence electrons, resulting in the formation of a coordinate covalent bond. tandfonline.com The presence of heteroatoms such as nitrogen and sulfur, along with phenyl groups in the this compound structure, facilitates this strong adsorption. tandfonline.comtandfonline.com These functional groups act as active centers for adsorption.

Thermodynamic calculations, specifically the Gibbs free energy of adsorption (ΔG°ads), provide strong evidence for the chemisorption mechanism. tandfonline.comresearchgate.net Values of ΔG°ads around -40 kJ/mol or more negative are indicative of chemisorption, as opposed to physisorption which typically has values around -20 kJ/mol. tandfonline.com Studies on high carbon steel in both sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) have shown ΔG°ads values for this compound to be in the range that signifies chemisorption. tandfonline.comresearchgate.net For instance, in one study, the highest ΔG°ads value in H₂SO₄ was -47.00 kJ mol⁻¹ and in HCl was -45.83 kJ mol⁻¹. tandfonline.com This strong, spontaneous adsorption leads to the formation of a stable, protective film on the metal surface. researchgate.nettimeshighereducation.com

Adsorption Isotherm Modeling (e.g., Langmuir, Frumkin)

To understand the relationship between the concentration of this compound and the extent of surface coverage, adsorption isotherms are employed. Several models can be used to describe this relationship, with the Langmuir and Frumkin isotherms being particularly relevant for this compound. researchgate.nettimeshighereducation.comscispace.com

The Langmuir isotherm assumes monolayer adsorption onto a surface with a finite number of identical and equivalent adsorption sites. ampp.orgresearchgate.net The fit of experimental data to the Langmuir model suggests that the this compound molecules form a uniform layer on the metal surface, effectively blocking the active corrosion sites. tandfonline.comresearchgate.netampp.org

Studies have shown that the adsorption of this compound on high carbon steel in acidic media conforms to both the Langmuir and Frumkin isotherm models. researchgate.nettimeshighereducation.comscispace.com This dual conformity suggests a complex adsorption process involving both direct attachment to the surface and interactions between the adsorbed inhibitor molecules.

Electrochemical Suppression Processes

This compound's protective action extends beyond simple surface blockage. It actively interferes with the electrochemical reactions that drive corrosion.

Influence on Anodic and Cathodic Reactions

Corrosion is an electrochemical process involving two half-cell reactions: an anodic reaction (metal dissolution) and a cathodic reaction (typically hydrogen evolution or oxygen reduction). This compound has been shown to influence both of these reactions, classifying it as a mixed-type inhibitor. researchgate.net

Potentiodynamic polarization studies reveal that in the presence of this compound, the corrosion potential shifts, and both the anodic and cathodic current densities are reduced. tandfonline.com This indicates that the inhibitor hinders both the dissolution of the metal at the anode and the hydrogen evolution at the cathode. tandfonline.comresearchgate.net The mechanism involves the adsorbed this compound layer acting as a physical barrier, blocking the reaction sites for both processes. tandfonline.com In some cases, the effect on one reaction may be more pronounced. For instance, in H₂SO₄, this compound has been observed to have a dominant cathodic inhibiting effect, while in HCl, it acts primarily as a cathodic inhibitor. tandfonline.com

Synergistic Effects with Co-inhibitors

The corrosion inhibition efficiency of this compound can be significantly enhanced when used in combination with other compounds, a phenomenon known as synergism. tandfonline.comresearchgate.net

One notable example is the combination of this compound with hexadecyltrimethylammonium bromide (HDTMA). tandfonline.comtandfonline.comresearchgate.net Studies have shown that this admixture provides a higher inhibition efficiency than either compound used alone. tandfonline.comtandfonline.comresearchgate.net The synergistic effect arises from the complementary actions of the two inhibitors. The quaternary ammonium compound (HDTMA) can enhance the adsorption of the this compound, leading to a more compact and stable protective film.

Another example is the admixture of this compound with 4-hydroxy-3-methoxybenzaldehyde. researchgate.net This combination also demonstrated a marked improvement in inhibition performance compared to this compound alone, with optimal inhibition efficiencies reaching over 96% in both H₂SO₄ and HCl solutions. researchgate.net This enhancement is attributed to the synergistic interaction between the different functional groups of the co-inhibitors, leading to a more robust and effective protective layer on the metal surface. researchgate.net

Table of Research Findings on this compound Corrosion Inhibition

| Research Focus | Metal | Corrosive Medium | Key Findings | Citations |

| Adsorption Mechanism | High Carbon Steel | 1M H₂SO₄ and 1M HCl | Adsorption occurs via chemisorption, supported by thermodynamic calculations. The process follows both Langmuir and Frumkin adsorption isotherms. | researchgate.nettimeshighereducation.comscispace.com |

| Electrochemical Behavior | Mild Steel | 1M H₂SO₄ and 1M HCl | This compound acts as a mixed-type inhibitor, suppressing both anodic and cathodic reactions. It blocks the diffusion of corrosive anions to the metal surface. | tandfonline.comtandfonline.comresearchgate.net |

| Synergistic Effects | Mild Steel | 1M H₂SO₄ and 1M HCl | The combination of this compound and hexadecyltrimethylammonium bromide shows significantly enhanced inhibition efficiency due to synergistic interactions. | tandfonline.comtandfonline.comresearchgate.net |

| Synergistic Effects | Mild Steel | 1M H₂SO₄ and 1M HCl | Admixture with 4-hydroxy-3-methoxybenzaldehyde greatly improves inhibition, with efficiencies exceeding 96%. | researchgate.net |

Advanced Applications in Materials Science

Role in Polymer Science and Elastomer Modification

Thiocarbanilide plays a multifaceted role in polymer science, contributing to both the creation of new materials and the recycling of existing ones. Its application is particularly prominent in the modification of elastomers, where it improves processing and final properties.

This compound is a well-established secondary accelerator used in the sulfur vulcanization of rubber. researchgate.netwikipedia.org Its use dates back to the early 20th century, when it was discovered to significantly shorten curing times and reduce the energy required for the vulcanization process. google.commdpi.com While the precise and complete mechanisms of accelerated vulcanization are complex and can vary, the fundamental role of accelerators like this compound is to participate in the formation of an active sulfurating agent. 3vsigma.com

The general mechanism for accelerated sulfur vulcanization involves several stages. Initially, the accelerator reacts with sulfur and activators, such as zinc oxide and stearic acid, which are typically present in the rubber compound. nih.gov This reaction forms an accelerator-sulfur complex. This complex is more reactive than elemental sulfur (S₈) and serves as the active sulfurating agent. It reacts with the rubber chains at the allylic hydrogen positions to form rubber-bound pendent groups with the accelerator moiety. 3vsigma.comnih.gov

These pendent groups are precursors to crosslinks. They subsequently react with other rubber chains to form stable monosulfidic, disulfidic, or polysulfidic crosslinks, creating the final vulcanized network. europlas.com.vn The presence of this compound, often in combination with primary accelerators like thiazoles, facilitates these reactions at lower temperatures and faster rates than unaccelerated vulcanization. google.comsafic-alcan.com The process is believed to proceed through either polar or free-radical pathways, where the accelerator helps form active sulfur fragments and reactive intermediate compounds that readily decompose to create the crosslinks. europlas.com.vnsafic-alcan.com

A significant application of this compound is as a reclaiming agent for waste polymers, particularly for vulcanized latex products such as used gloves. baerlocher.comnih.gov The reclaiming process is designed to impart a degree of plasticity to the crosslinked waste rubber, which is essential for it to be processed and blended with virgin polymers. windows.net This process involves the degradation of the vulcanizate structure through a combination of chemical, thermal, and mechanical actions. windows.net

In this context, this compound acts as a chemical agent that helps to break down the existing crosslinked network in the waste rubber. Studies have shown that powdered glove waste can be effectively modified with this compound. wikipedia.orgbiosynth.com This modification makes the waste material processable, allowing it to be melt-blended with thermoplastics to create new, value-added materials. hallstarbeauty.com The reclaimed rubber, modified with this compound, can replace a significant portion of virgin natural rubber in certain applications without a substantial loss in mechanical properties. nih.gov This recycling approach is crucial for transforming polymer waste into a reusable resource. wikipedia.org

This compound has been instrumental in the development of novel thermoplastic elastomers (TPEs) derived from polymer waste. baerlocher.com TPEs are a class of materials that combine the processing ease of thermoplastics with the functional elasticity of vulcanized rubbers. biosynth.com A common method for creating TPEs involves blending a thermoplastic with an elastomer.

Research has demonstrated the successful development of TPEs by blending linear low-density polyethylene (LLDPE) or high-density polyethylene (HDPE) with latex glove waste that has been reclaimed using this compound. windows.netwikipedia.orghallstarbeauty.com In these studies, the this compound-modified glove waste is melt-blended with the polyethylene. biosynth.com The process can be done with or without dynamic vulcanization. Dynamic vulcanization involves crosslinking the rubber phase while it is being mixed with the molten thermoplastic. biosynth.com

The resulting TPEs, particularly those that are dynamically vulcanized, exhibit good mechanical properties and rheological behavior, often comparable to TPEs made from virgin natural rubber. windows.netwikipedia.org The properties of these blends can be tailored by adjusting the ratio of the plastic to the reclaimed rubber content. For example, dynamically vulcanized blends of LLDPE and this compound-modified glove waste (GW) have shown enhanced properties, making them suitable for various applications. biosynth.com All the developed blends can be remelted and remolded, retaining the key advantage of thermoplastic processing. wikipedia.org

Table 1: Mechanical Properties of Dynamically Vulcanized LLDPE/Glove Waste (GW) Blends Modified with this compound. Data compiled from research findings. wikipedia.orgbiosynth.com

Use as a Reclaiming Agent for Waste Polymers

Stabilization Mechanisms in Polymeric Materials

This compound is also utilized as a stabilizer for certain polymers, notably polyvinyl chloride (PVC) and polyvinylidene chloride (PVDC). researchgate.netwikipedia.org The degradation of polymers typically occurs through autoxidation, a process initiated by heat, light, or mechanical stress, which leads to the formation of free radicals. specialchem.com These radicals can propagate, causing chain scission or crosslinking, which results in the deterioration of the polymer's mechanical and physical properties. specialchem.com

Stabilizers, or antioxidants, function by interrupting this degradation cycle. specialchem.com While the specific stabilization mechanism of this compound is not extensively detailed in dedicated literature, its action can be understood by examining the functions of similar chemical structures used as stabilizers. The two primary classifications of antioxidants are primary and secondary. 3vsigma.comspecialchem.com

Primary antioxidants are radical scavengers. They are typically sterically hindered phenols or secondary aromatic amines that donate a hydrogen atom to reactive peroxy radicals, terminating the chain reaction. 3vsigma.comspecialchem.com

Secondary antioxidants function as hydroperoxide decomposers. They convert polymer hydroperoxides, which are unstable and can break down to form more radicals, into stable, non-radical products. This class often includes organophosphorus compounds (phosphites) and sulfur-containing compounds (thioesters). 3vsigma.comspecialchem.com

Given that this compound is a sulfur- and nitrogen-containing compound, its stabilizing effect likely involves a combination of mechanisms. It may act as a secondary antioxidant, where the sulfur moiety helps to decompose hydroperoxides, similar to thioesters. Additionally, the amine groups could potentially participate in radical scavenging reactions. For polymers like PVC, which degrade via dehydrochlorination, stabilizers work by neutralizing the released hydrogen chloride, replacing unstable allylic chlorine atoms, and reacting with free radicals to prevent further unzipping of the polymer chain. faithind.com this compound likely contributes to one or more of these protective pathways, thereby enhancing the thermal and photostability of the polymer.

Computational Chemistry and Theoretical Modeling of Thiocarbanilide

Quantum Chemical Characterization of Electronic Structure

Quantum chemical methods are instrumental in elucidating the electronic structure of thiocarbanilide, which is fundamental to understanding its chemical behavior and reactivity. These in silico approaches provide data on electron distribution, molecular orbital energies, and other electronic parameters. frontiersin.org

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems, including molecules like this compound. frontiersin.orgwikipedia.org DFT applications provide detailed information on the molecule's geometry, thermodynamic stability, and electronic properties by calculating the electron density. ua.pt

Research on thiourea derivatives and related compounds frequently employs DFT to gain molecular-level insights. mdpi.com Calculations are used to determine optimized molecular geometries, vibrational frequencies, and thermodynamic parameters. mdpi.com For this compound, DFT calculations can elucidate critical descriptors such as atomic charge distributions, dipole moments, and local electron densities. mdpi.com These parameters help in identifying potential reactive sites within the molecule.

Quantum chemical calculations based on DFT have been used to support experimental findings, for instance, in the study of corrosion inhibition. researchgate.net Theoretical studies on related thiourea derivatives have utilized DFT methods, such as B3LYP with a 6-31+G(d,p) basis set, to calculate a range of molecular descriptors. researchgate.netsciepub.com These descriptors are crucial for building quantitative structure-activity relationship (QSAR) models. researchgate.net

Table 1: Representative Quantum Chemical Descriptors Calculable by DFT for this compound

| Descriptor | Symbol | Significance |

| Energy of Highest Occupied Molecular Orbital | EHOMO | Indicates the molecule's ability to donate electrons. |

| Energy of Lowest Unoccupied Molecular Orbital | ELUMO | Indicates the molecule's ability to accept electrons. |

| Energy Gap (ELUMO - EHOMO) | ΔE | Relates to chemical reactivity and kinetic stability. |

| Dipole Moment | µ | Measures the overall polarity of the molecule. |

| Electronegativity | χ | Describes the atom's ability to attract electrons. |

| Chemical Hardness | η | Measures resistance to change in electron distribution. |

| Electrophilicity Index | ω | Quantifies the global electrophilic nature of the molecule. sciepub.com |

This table is illustrative of the types of parameters that can be generated through DFT calculations to characterize the electronic properties of this compound.

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. solubilityofthings.com This theory is fundamental to predicting a wide range of molecular properties, including stability, bond order, magnetic properties, and reactivity. solubilityofthings.comnumberanalytics.com The key principle is the formation of bonding and antibonding molecular orbitals from the linear combination of atomic orbitals (LCAO).

In the context of this compound, MO theory, often in conjunction with DFT calculations, is used to analyze the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy and distribution of these frontier orbitals are critical for predicting chemical reactivity. numberanalytics.com

HOMO: The distribution of the HOMO indicates the regions of the molecule that are most likely to act as an electron donor in a chemical reaction. For this compound, these sites are expected to be rich in electron density, likely involving the sulfur atom and the nitrogen atoms.

LUMO: The distribution of the LUMO points to the regions most susceptible to nucleophilic attack, as they are the most electron-deficient and can accept electrons. mdpi.com

The energy gap between the HOMO and LUMO (ΔE) is a significant predictor of molecular stability and reactivity. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. By calculating these MO properties, researchers can predict how this compound will interact with other chemical species. brsnc.inpearson.com

Density Functional Theory (DFT) Applications

Simulation of Molecular Interactions and Reactivity

Computational simulations are essential for studying the dynamic behavior of this compound, including its interactions with surfaces and its potential chemical transformations.

The interaction of this compound with various surfaces, particularly metals, is a key area of study, especially concerning its application as a corrosion inhibitor. researchgate.net Computational modeling is used to simulate the adsorption process at the atomic level. nih.gov Studies have shown that this compound effectively inhibits the corrosion of steel in acidic solutions, an effect attributed to its adsorption onto the metal surface. researchgate.netcovenantuniversity.edu.ng

Thermodynamic calculations from experimental data suggest that this adsorption is a form of chemisorption, where chemical bonds are formed between the inhibitor molecule and the metal surface. researchgate.nettandfonline.com Adsorption is often found to obey models such as the Langmuir and Frumkin adsorption isotherms. researchgate.netcovenantuniversity.edu.ng

Molecular dynamics (MD) simulations and DFT-based quantum chemical calculations can corroborate these experimental findings. researchgate.net These models can:

Determine the preferred orientation of the this compound molecule on the substrate.

Identify the specific atoms (e.g., sulfur, nitrogen) that form bonds with the surface atoms.

Calculate the adsorption energy, which indicates the strength of the interaction.

For instance, a negative value for the free energy of adsorption (ΔG°ads), as calculated in studies of similar inhibitors, indicates a spontaneous adsorption process. nih.gov Values around -20 kJ/mol are typically associated with physisorption, while values of -40 kJ/mol or more negative suggest chemisorption. researchgate.net

Table 2: Thermodynamic Parameters for Adsorption Phenomena

| Parameter | Symbol | Significance |

| Surface Coverage | θ | Fraction of the surface covered by the adsorbed molecule. |

| Adsorption Equilibrium Constant | Kads | Relates the concentration of the adsorbate in the solution to the amount adsorbed on the surface. |

| Standard Free Energy of Adsorption | ΔG°ads | Indicates the spontaneity and nature (physisorption vs. chemisorption) of the adsorption process. nih.gov |

| Standard Enthalpy of Adsorption | ΔH°ads | The heat change associated with the adsorption process. |

| Standard Entropy of Adsorption | ΔS°ads | The change in randomness at the solid-liquid interface. |

This table outlines key thermodynamic parameters used to characterize the adsorption of inhibitors like this compound on substrates, which can be investigated through both experimental data fitting and computational modeling.

Quantum chemical methods are powerful tools for mapping out potential reaction pathways for this compound and identifying the associated transition states. researchgate.net This is crucial for understanding its synthesis, degradation, and mechanism of action in various applications. By modeling the potential energy surface of a reaction, researchers can predict the most likely mechanism. ibs.re.kr

This type of analysis involves:

Reactant and Product Optimization: Calculating the lowest energy structures of the starting materials and final products.

Transition State (TS) Searching: Locating the highest energy point along the lowest energy reaction path, which represents the kinetic barrier to the reaction. researchgate.net Advanced algorithms are used to find these saddle points on the potential energy surface.

Intrinsic Reaction Coordinate (IRC) Calculations: Following the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.

For thiourea derivatives, theoretical studies have been conducted to elucidate reaction mechanisms, such as their oxidation or their reaction with radicals. researchgate.netwvu.edu These studies can determine whether a reaction proceeds through a stepwise or concerted mechanism and identify key intermediates. The calculated activation energies (the energy difference between the reactants and the transition state) allow for the prediction of reaction rates using Transition State Theory (TST). researchgate.net

Modeling of Adsorption Phenomena on Substrates

Structure-Property Relationship Derivations

A primary goal of computational modeling is to establish clear and predictive relationships between a molecule's structure and its macroscopic properties. This is often achieved through Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) studies.

In the context of this compound and its derivatives, this involves correlating computationally derived molecular descriptors with experimentally observed properties, such as corrosion inhibition efficiency or biological activity. researchgate.nettandfonline.com The process typically involves:

Generating a set of diverse molecular descriptors for this compound using quantum chemical calculations (as in Table 1).

Measuring the property of interest experimentally.

Using statistical methods, such as Multiple Linear Regression (MLR), to build a mathematical model that links the descriptors to the property. researchgate.net

For example, a QSAR study on thiouracil derivatives identified lipophilicity, electrophilicity index, and dipole moment as key descriptors for predicting antibacterial activity. researchgate.netsciepub.com A similar approach can be applied to this compound to understand how modifications to its structure—such as adding substituents to the phenyl rings—would affect its performance as a corrosion inhibitor, vulcanization accelerator, or other application. These models provide valuable guidance for designing new molecules with enhanced properties, thereby reducing the need for extensive trial-and-error synthesis and testing. sciepub.com

Analytical Methodologies for Thiocarbanilide and Its Metabolites

Spectroscopic Characterization Techniques

Spectroscopy is a fundamental tool for elucidating the chemical structure of thiocarbanilide. By interacting with electromagnetic radiation, molecules produce unique spectra that act as a fingerprint.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

Key IR absorption bands for this compound include:

N-H Stretching: A prominent band is observed in the region of 3170 to 3500 cm⁻¹, which is characteristic of the N-H stretching vibration in secondary amides. libretexts.org Some sources have noted this peak specifically at 3360 cm⁻¹. primescholars.com

Aromatic C-H Stretching: The stretching of C-H bonds in the phenyl rings typically appears at frequencies above 3000 cm⁻¹. One source identified this at 3160 cm⁻¹. primescholars.com

C=S Stretching: The thiocarbonyl group (C=S) stretching vibration is a key indicator for thiourea derivatives. This band can be found in the range of 1080-1340 cm⁻¹. primescholars.com Other sources suggest this vibration occurs in the regions of 1342-1351 cm⁻¹ and 844-858 cm⁻¹. researchgate.net The C=S stretching vibration has also been reported in the range of 1260-1500 cm⁻¹. researchgate.net

-CS-NH- Amide Bands: The coupled vibrations of the thioamide group also give rise to characteristic bands. The amide II band (-CS-NH-) has been observed at 1340 cm⁻¹ and the amide I band at 1280, 1220, and 1160 cm⁻¹. primescholars.com

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings are typically observed in the 1500-1600 cm⁻¹ region. primescholars.com

Aromatic C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds are seen at lower frequencies, for instance at 780, 720, and 680 cm⁻¹. primescholars.com

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Reported Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| N-H | Stretching | 3170-3500, 3360 | libretexts.orgprimescholars.com |

| Aromatic C-H | Stretching | >3000, 3160 | primescholars.com |

| C=S | Stretching | 1080-1340, 1342-1351, 844-858, 1260-1500 | primescholars.comresearchgate.netresearchgate.net |

| -CS-NH- | Amide II | 1340 | primescholars.com |

| -CS-NH- | Amide I | 1280, 1220, 1160 | primescholars.com |

| Aromatic C=C | Stretching | 1500-1600 | primescholars.com |

| Aromatic C-H | Bending | 780, 720, 680 | primescholars.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR: In the proton NMR spectrum of this compound, the protons on the aromatic rings give rise to signals in the aromatic region, typically between 7.28 and 7.44 ppm. primescholars.com The N-H protons of secondary amides are expected to resonate in the 7.5-8.5 ppm range. libretexts.org

¹³C NMR: The carbon-13 NMR spectrum shows distinct signals for the different carbon atoms in the molecule. The thiocarbonyl carbon (C=S) is particularly deshielded and appears at a high chemical shift, around 191.8 ppm. shd.org.rs The aromatic carbons have signals in the typical aromatic region.

Table 2: NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Reference |

|---|---|---|

| ¹H (Aromatic) | 7.28 - 7.44 | primescholars.com |

| ¹H (N-H) | 7.5 - 8.5 | libretexts.org |

| ¹³C (C=S) | ~191.8 | shd.org.rs |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. This compound exhibits absorption maxima (λmax) due to the conjugation between the phenyl rings and the thiourea moiety. In dimethylformamide (DMF), this compound shows a λmax at 334 nm. primescholars.com The absorption is attributed to the conjugation of the benzene ring, the lone pair of electrons on the nitrogen atoms, and the thiocarbonyl group. primescholars.com Another source reports a maximum absorption in alcohol at 273 nm. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to study the fragmentation pattern of a molecule, which can help in its identification. The molecular weight of this compound is 228.31 g/mol . spectrabase.comthermofisher.combiosynth.com The exact mass is 228.07212 g/mol . spectrabase.com In mass spectra of this compound, the top peak is observed at an m/z of 93, with the second highest at m/z 77. nih.gov

Chromatographic Separation Methods for Purity and Mixture Analysis

Chromatography is a powerful technique for separating components of a mixture, making it essential for purity assessment and analysis of complex samples containing this compound.

High-Performance Liquid Chromatography (HPLC) is a commonly used method. A reverse-phase (RP) HPLC method has been developed for the analysis of this compound using a mobile phase consisting of acetonitrile (MeCN), water, and phosphoric acid. sielc.com For applications requiring mass spectrometry detection, phosphoric acid is replaced with formic acid. sielc.com This method is scalable and can be used for the isolation of impurities in preparative separations. sielc.com Thermo Scientific Chemicals specifies a purity of ≥97.5% for their this compound as determined by HPLC. thermofisher.com

Paper chromatography has also been utilized for the separation and identification of related thiourea compounds. researcher.life

Electrochemical and Thermochemical Analytical Approaches

Electrochemical and thermochemical methods provide insights into the redox properties and thermal stability of this compound.

Electrochemical Analysis: Studies have investigated the electrochemical behavior of this compound, particularly its performance as a corrosion inhibitor for high carbon steel in acidic solutions. researchgate.netscispace.comcovenantuniversity.edu.ngresearchgate.net Potentiodynamic polarization tests have shown that this compound can act as a mixed-type inhibitor, suppressing both anodic and cathodic reactions. researchgate.nettandfonline.com The adsorption of this compound on the metal surface has been found to follow the Langmuir and Frumkin isotherm models, suggesting a chemisorption mechanism. scispace.comcovenantuniversity.edu.ngresearchgate.net

Thermochemical Analysis: Thermogravimetric analysis (TGA) and Differential Thermal Analysis (DTA) are techniques used to study the thermal decomposition and phase transitions of materials. archive.orgdeu.edu.triitk.ac.in The thermolysis of thiourea derivatives has been studied, indicating that heating can lead to decomposition into various products. tandfonline.com For instance, heating N-benzoyl-N'-phenylthiourea at 230°C resulted in the formation of this compound among other products. tandfonline.com this compound itself is known to decompose upon boiling. noaa.gov

Q & A

Q. What are the foundational methods for synthesizing thiocarbanilide, and how can purity be validated?

this compound (1,3-diphenylthiourea) is typically synthesized via the reaction of aniline with thiophosgene or carbon disulfide under controlled conditions. Purity validation involves spectroscopic techniques (e.g., NMR, IR) to confirm structural integrity and chromatographic methods (HPLC, TLC) to assess chemical purity. Melting point determination (154.5°C) and solubility profiling (e.g., in ethanol, chloroform) are also critical for verification . Experimental protocols should adhere to reproducibility standards, with detailed synthetic steps and characterization data provided in supplementary materials to enable replication .

Q. How can this compound’s reactivity as a Michael acceptor be systematically studied in organic reactions?

Reactivity studies require controlled experiments comparing this compound’s electron-deficient thiourea group with other Michael acceptors. Kinetic assays (e.g., UV-Vis spectroscopy to track reaction rates) and computational modeling (DFT calculations for electron distribution analysis) can elucidate its nucleophilic addition mechanisms. Experimental variables (solvent polarity, temperature, catalyst use) must be rigorously documented to isolate contributing factors .

Q. What are the primary applications of this compound in current material science research?

this compound is used as a precursor for sulfur-containing polymers, vulcanization accelerators, and metal coordination complexes. Research should focus on its role in cross-linking rubber compounds (e.g., comparing efficiency with other thiuram disulfides) or its chelation properties with transition metals (e.g., Cu, Zn) for catalytic applications. Contextualize findings against literature-reported limitations, such as thermal instability during polymer processing .

Advanced Research Questions

Q. How can contradictions in reported spectroscopic data for this compound derivatives be resolved?

Discrepancies in NMR or IR spectra often arise from solvent effects, tautomerism, or impurities. To address this, replicate experiments under standardized conditions (e.g., deuterated solvents, controlled humidity) and employ high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Cross-validate findings with computational simulations (e.g., Gaussian for predicted vibrational modes) to distinguish experimental artifacts from genuine structural variations .

Q. What methodological frameworks are optimal for studying this compound’s stability under oxidative or photolytic conditions?

Design accelerated aging studies using controlled exposure to UV light, heat, or oxidizing agents (e.g., H₂O₂). Quantify degradation products via LC-MS and correlate stability with molecular descriptors (e.g., bond dissociation energies). Apply the Arrhenius equation to predict shelf-life under ambient conditions. Ethical considerations include safe disposal of degraded byproducts, particularly sulfur-containing compounds .

Q. How can this compound’s role in asymmetric catalysis be evaluated using advanced stereochemical analysis?

Use chiral HPLC or circular dichroism (CD) spectroscopy to monitor enantioselective reactions. Compare this compound-derived catalysts with known chiral thioureas (e.g., Takemoto’s catalyst) in model reactions (e.g., Michael additions). Statistical analysis (e.g., ANOVA for yield/enantiomeric excess comparisons) and mechanistic probes (e.g., kinetic isotope effects) are critical to isolate stereochemical influences .

Q. What strategies mitigate biases in interpreting this compound’s bioactivity data across in vitro and in vivo studies?

Address bioavailability discrepancies by standardizing assay conditions (e.g., cell line selection, solvent controls). Use blinded data analysis and independent replication cohorts to reduce confirmation bias. For in vivo studies, document pharmacokinetic parameters (e.g., plasma half-life) and employ negative controls (e.g., thiourea analogs without the phenyl groups) to isolate this compound-specific effects .

Methodological Guidelines

- Experimental Design : Prioritize factorial designs to test multiple variables (e.g., solvent, catalyst loading) efficiently. Use pilot studies to refine protocols before large-scale experiments .

- Data Contradiction Analysis : Apply triangulation by combining spectroscopic, computational, and synthetic data to resolve inconsistencies. Document all raw data and outlier handling methods transparently .

- Literature Integration : Systematically review prior studies using tools like PRISMA to identify gaps (e.g., limited data on this compound’s environmental toxicity) and align hypotheses with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。